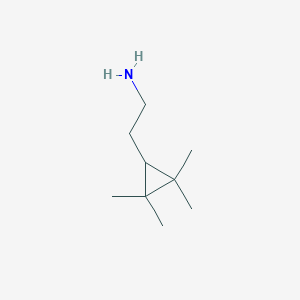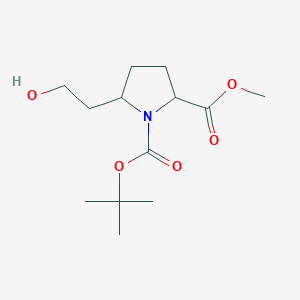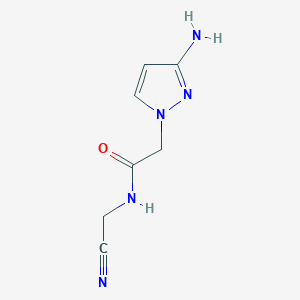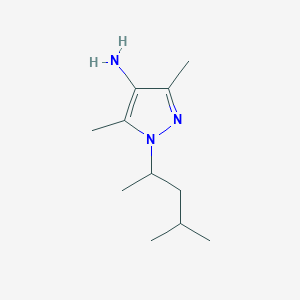![molecular formula C9H11N3S B13319279 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is a heterocyclic compound that features both imidazole and thiophene rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both imidazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(3-thienyl)ethylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(2-Thienyl)ethyl]-1H-imidazol-4-amine: Similar structure but with a different thiophene substitution pattern.
1-[2-(3-Furyl)ethyl]-1H-imidazol-4-amine: Contains a furan ring instead of a thiophene ring.
1-[2-(3-Pyridyl)ethyl]-1H-imidazol-4-amine: Features a pyridine ring instead of a thiophene ring.
Uniqueness: 1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and its potential biological activities.
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H11N3S/c10-9-5-12(7-11-9)3-1-8-2-4-13-6-8/h2,4-7H,1,3,10H2 |
InChI Key |
BCCAJCNGGNJRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
amine](/img/structure/B13319251.png)
![4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
amine](/img/structure/B13319261.png)


